4-Chlorobenzenesulfinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQYAMDZQAEDLO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClO2S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chlorobenzenesulfinate and Its Derivatives
Reduction-Based Synthesis Protocols
A primary and widely utilized method for the synthesis of sodium 4-chlorobenzenesulfinate involves the reduction of a sulfonyl chloride precursor. This approach is favored for its straightforward nature and the accessibility of the starting materials.
Utilization of 4-Chlorobenzenesulfonyl Chloride as a Starting Material
The most common precursor for the reduction-based synthesis of this compound is 4-chlorobenzenesulfonyl chloride. nih.gov This compound serves as a readily available and reactive starting material. The synthesis generally proceeds by the nucleophilic attack of a reducing agent on the sulfonyl chloride group, leading to the displacement of the chloride and the reduction of the sulfur center.
Application of Specific Reducing Agents (e.g., Sodium Sulfite (B76179), Sodium Bisulfite)
Sodium sulfite (Na₂SO₃) is a commonly employed reducing agent for the conversion of 4-chlorobenzenesulfonyl chloride to sodium this compound. nih.govprepchem.com The reaction is typically carried out in an aqueous medium. In a representative procedure, 4-chlorobenzenesulfonyl chloride is added portionwise to a solution of sodium sulfite in water at a controlled temperature, often around 50°C. prepchem.com The mixture is then stirred at a slightly elevated temperature (55-60°C) for several hours to ensure the completion of the reaction. prepchem.com The use of sodium sulfite is advantageous due to its low cost and effectiveness in this transformation. Other reducing agents like zinc powder have also been reported for the reduction of sulfonyl chlorides to their corresponding sulfinates.
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|---|
| 4-Chlorobenzenesulfonyl Chloride | Sodium Sulfite | Water | 55-60°C | 3 hours | Sodium this compound |
Optimization of Solvent Systems (e.g., Alcoholic Media)
While aqueous systems are common for the reduction of sulfonyl chlorides with inorganic reducing agents like sodium sulfite, the choice of solvent can significantly influence the reaction outcome. The solvolysis of sulfonyl chlorides has been studied in various hydroxylic solvents, including alcoholic media. nih.gov The mechanism of solvolysis in these solvents is generally considered to be a concerted Sₙ2 process. nih.gov For the reduction reaction, the solvent must be capable of dissolving both the sulfonyl chloride and the reducing agent to a sufficient extent to allow for an efficient reaction. While water is effective for water-soluble reducing agents, alcoholic media or aqueous-alcoholic mixtures can be beneficial, particularly when using organic-soluble reducing agents or to improve the solubility of the sulfonyl chloride. The optimization of the solvent system would involve considering factors such as the polarity of the solvent, its ability to solvate the reacting species, and its potential to participate in side reactions. For instance, in purely alcoholic solvents, there is a potential for the formation of sulfonate esters as byproducts. Therefore, a careful balance of solvent composition is crucial for maximizing the yield of the desired sulfinate.
Palladium-Catalyzed Coupling Reactions for Ethyl this compound
Palladium catalysis offers a powerful and versatile approach for the synthesis of sulfinate derivatives, including esters like ethyl this compound. These methods often allow for the formation of carbon-sulfur bonds under mild conditions with high functional group tolerance.
Adaptations to Heck-Type Reaction Architectures
The Heck reaction traditionally describes the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmasterorganicchemistry.com While not a direct application, the principles of the Heck reaction's catalytic cycle can be adapted for the synthesis of sulfinate derivatives. The catalytic cycle of a Heck-type reaction generally involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
In the context of synthesizing sulfinate esters, a related palladium-catalyzed process could involve the coupling of an aryl halide with a source of sulfur dioxide and an alcohol. More directly, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of sulfoxides from sulfinate esters and organoboron compounds. acs.org For instance, the palladium-catalyzed sulfinylation with methyl this compound has been demonstrated. acs.org This suggests that palladium catalysis is a viable strategy for transformations involving sulfinate esters. A hypothetical Heck-type approach to ethyl this compound could involve the reaction of a suitable sulfur-containing coupling partner with an ethylenic compound under palladium catalysis, although this is a less conventional route compared to the reduction of the corresponding sulfonyl chloride followed by esterification.
Optimization of Catalyst Loading Parameters
In palladium-catalyzed reactions, the optimization of catalyst loading is a critical parameter to ensure both high reaction efficiency and cost-effectiveness. Research on the palladium-catalyzed synthesis of sulfoxides from sulfinate esters has shown that the catalyst loading can be successfully reduced without significantly compromising the yield. acs.org
In a model reaction for sulfoxide (B87167) synthesis, it was found that the palladium precatalyst loading could be decreased from 10 mol % to 5 mol % while still achieving a high yield of the product. acs.orgnih.gov Further optimization involved adjusting the concentration of the substrates. acs.org This demonstrates that for reactions involving sulfinate esters, minimizing the amount of the expensive palladium catalyst is feasible. The optimal catalyst loading will depend on various factors, including the specific ligand used, the reactivity of the substrates, the reaction temperature, and the solvent system. A typical optimization process would involve screening different catalyst loadings to find the lowest possible amount that provides a satisfactory yield in a reasonable reaction time.
| Catalyst System | Initial Catalyst Loading | Optimized Catalyst Loading | Effect on Yield |
|---|---|---|---|
| Pd(dba)₂ with XPhos ligand | 10 mol % | 5 mol % | High yield maintained |
Strategic Design of Reaction Mediums
The choice and design of the reaction medium are critical in the synthesis of this compound, influencing reaction rates, yields, and product purity. Aqueous solutions are frequently employed, particularly in established industrial processes. For instance, the synthesis from 4-chlorobenzenesulfochloride can be conducted in an aqueous alkali sulfite solution, where maintaining a pH value between 6 and 9 is crucial for optimizing the reaction. google.com This pH control prevents side reactions and ensures the stability of the desired sulfinate product.
More contemporary methods have also explored unique solvent functionalities. In a palladium-catalyzed synthesis of ammonium (B1175870) sulfinates from aryl halides, isopropyl alcohol serves a dual role as both the solvent and a formal reductant, contributing to a gas- and reductant-free process. nih.gov The use of water as a solvent has also been highlighted in transition-metal-free couplings of sodium sulfinates with vinyl halides, often in the presence of a phase-transfer catalyst to facilitate the interaction between reactants in different phases. thieme-connect.com These approaches underscore a strategic shift towards more sustainable and operationally simple reaction environments.
Synthesis of Sodium this compound Variants
The synthesis of sodium this compound can be achieved through various routes, starting from different precursors. A traditional and widely used method involves the reduction of 4-chlorobenzenesulfonyl chloride. This is typically accomplished by reacting the sulfonyl chloride with a reducing agent like sodium sulfite in an aqueous medium. prepchem.com The reaction is generally robust, proceeding at moderately elevated temperatures (e.g., 55-60°C) to yield the desired sodium this compound as a crystalline solid. prepchem.com
Modern synthetic strategies often start from aryl halides, such as 4-chlorobromobenzene or 4-chloroiodobenzene, and utilize sulfur dioxide surrogates. rsc.org A prominent example involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a source of SO₂. rsc.orgnih.gov In this approach, an aryl magnesium or aryl lithium reagent is generated in situ from the corresponding aryl halide and then trapped with DABSO. Subsequent treatment with an aqueous sodium carbonate solution yields the sodium arylsulfinate. rsc.orgnih.gov This method is valued for its applicability to a range of aryl and heteroaryl bromides. rsc.org
| Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | Sodium sulfite, Water | Reduction | prepchem.com |
| 4-Chlorobromobenzene | Mg or Li, DABSO (SO₂ surrogate), Na₂CO₃ | Grignard/Organolithium formation and SO₂ insertion | rsc.orgnih.gov |
Development of Improved Sulfinate Synthetic Protocols
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign protocols for preparing sulfinates. researchgate.net These improved methods address the limitations of classical syntheses, which often require harsh conditions or toxic reagents. acs.org Modern protocols offer advantages such as high selectivity, broader substrate applicability, metal-free conditions, and milder reaction environments. researchgate.net
Strategies for Achieving High Sulfinate/Sulfone Selectivity
A significant challenge in sulfinate synthesis is preventing over-oxidation to the corresponding sulfone. researchgate.net Consequently, a key focus of improved protocols is to achieve high selectivity for the desired sulfinate product. researchgate.net One innovative strategy involves the use of "masked" sulfinate reagents. For example, a copper-catalyzed method has been developed for preparing β-ester aryl sulfones, which serve as effective masked sulfinates. acs.org These sulfone intermediates are stable and can be easily isolated. The desired sulfinate can then be "unmasked" under basic conditions, such as by treatment with sodium methoxide, and functionalized in situ to form various sulfonyl derivatives. acs.org This two-step process provides excellent control over the oxidation state and avoids the direct isolation challenges associated with the ionic nature of sulfinate salts. acs.org
Expansion of Substrate Scope and Generality
Modern synthetic protocols have significantly broadened the range of starting materials that can be converted into sulfinates. While classical methods were often limited, newer techniques demonstrate high functional group tolerance and can be applied to a wide array of aryl, heteroaryl, and alkenyl (pseudo)halides. acs.orgcore.ac.uk Palladium-catalyzed systems, for instance, can effectively convert a broad range of aryl and heteroaryl halides into ammonium sulfinates. nih.gov Similarly, nickel-catalyzed cross-coupling reactions have shown tolerance for various functional groups and can be applied to heteroaromatic compounds. researchgate.net This expanded scope allows for the synthesis of more complex and functionally diverse sulfinate derivatives, which is crucial for applications in medicinal and materials chemistry. acs.org
Design of Metal-Free Reaction Conditions
To address the cost and potential toxicity associated with transition metal catalysts, significant effort has been dedicated to developing metal-free synthetic routes for sulfinates. researchgate.net An improved protocol has been reported that avoids the use of any metal catalysts. researchgate.net Other metal-free approaches include iodine-mediated reactions. For example, the synthesis of sulfonamides, a derivative of sulfinates, can be achieved through the molecular iodine-mediated coupling of amines with sodium sulfinates at room temperature. nih.gov Another novel, metal-free strategy involves the cyanide-mediated in situ generation of a nucleophilic sulfinate ion from a vinyl sulfone through an addition-elimination sequence. organic-chemistry.org These methods provide a valuable alternative to metal-catalyzed processes, offering operational simplicity and avoiding potential metal contamination in the final products. researchgate.netorganic-chemistry.org
Implementation of Mild Reaction Environments
The implementation of mild reaction conditions is a cornerstone of modern sulfinate synthesis, allowing for greater functional group tolerance and operational convenience. researchgate.net Many recently developed protocols operate at or near room temperature and avoid the use of harsh reagents like strong oxidants or pre-formed, highly reactive organometallic reagents. acs.orgresearchgate.net For example, a copper-catalyzed synthesis of masked aryl sulfinates proceeds under mild, base-free conditions. acs.org Similarly, the cyanide-mediated generation of sulfinates from vinyl sulfones occurs rapidly at room temperature. organic-chemistry.org The use of photoredox catalysis in conjunction with nickel has also enabled the sulfonylation of aryl halides with sodium sulfinates to proceed at room temperature, further highlighting the trend towards milder and more energy-efficient synthetic methods. researchgate.net
| Improvement Strategy | Example Method | Key Features | Reference |
|---|---|---|---|
| High Selectivity | Use of "masked" sulfinates (β-ester sulfones) | Stable intermediates, unmasking under basic conditions | acs.org |
| Expanded Scope | Palladium-catalyzed reaction with DABSO | Tolerates broad range of aryl/heteroaryl halides | nih.gov |
| Metal-Free Conditions | Cyanide-mediated generation from vinyl sulfones | In situ sulfinate formation, avoids metal catalysts | organic-chemistry.org |
| Mild Environments | Photoredox/Nickel dual catalysis | Reaction proceeds at room temperature | researchgate.net |
Synthetic Routes to Specific this compound Esters
The preparation of this compound esters can be achieved through the esterification of 4-chlorobenzenesulfinic acid or its corresponding sodium salt. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.
The direct synthesis of benzyl (B1604629) this compound can be approached by reacting sodium this compound with a benzylating agent, such as benzyl bromide. This reaction is analogous to the synthesis of other benzyl esters from carboxylate salts. The nucleophilic sulfinate anion attacks the electrophilic benzylic carbon of benzyl bromide, leading to the formation of the ester and sodium bromide as a byproduct.
A general procedure for this type of transformation involves dissolving sodium this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the salt and promote the nucleophilic substitution reaction. Benzyl bromide is then added, and the reaction mixture is typically heated to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct |
| Sodium this compound | Benzyl bromide | DMF | Benzyl this compound | Sodium bromide |
This table represents a generalized synthetic approach based on analogous esterification reactions.
The synthesis of methyl this compound can be effectively carried out by reacting an aqueous solution of sodium this compound with dimethyl sulfate (B86663). google.com This method provides a direct route to the methyl ester from the readily available sodium salt.
In a typical procedure, an aqueous solution of this compound is prepared. google.com To this solution, dimethyl sulfate is added, and the reaction is allowed to proceed, often with stirring at a controlled temperature. The reaction results in the formation of methyl this compound, which may precipitate from the aqueous solution and can be collected by filtration. google.com
Reaction Scheme:
C₆H₄ClSO₂Na + (CH₃)₂SO₄ → C₆H₄ClSO₂CH₃ + Na(CH₃)SO₄
| Reactant 1 | Reactant 2 | Product |
| Sodium this compound (aq) | Dimethyl sulfate | Methyl this compound |
| Aqueous solution | Methylating agent | Ester product |
This table outlines the key components for the synthesis of methyl this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives can be made more environmentally benign by considering factors such as the choice of solvents and reagents.
A key aspect of green chemistry is the use of safer solvents, with water being an ideal choice due to its non-toxic, non-flammable, and abundant nature. The synthesis of sodium this compound, the precursor to the esters discussed, can be conducted in an aqueous medium. google.com
The preparation often involves the reduction of 4-chlorobenzenesulfonyl chloride with a reducing agent like sodium sulfite in water. This process avoids the use of volatile and often toxic organic solvents, thereby reducing the environmental impact and improving the safety of the procedure. The reaction of 4-chlorobenzenesulfonyl chloride with an aqueous solution of sodium sulfite yields sodium this compound, which can then be used in subsequent esterification reactions. google.com
The use of aqueous media for the synthesis of the sulfinate salt aligns with several green chemistry principles, including:
Safer Solvents and Auxiliaries: Water is used as the reaction medium, eliminating the need for hazardous organic solvents.
Inherently Safer Chemistry for Accident Prevention: The use of water reduces the risks of fire and exposure to toxic fumes.
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Safer Solvents | Synthesis of sodium this compound in water. google.com |
| Atom Economy | The reduction of 4-chlorobenzenesulfonyl chloride with sodium sulfite incorporates a high percentage of the reactant atoms into the final product. |
| Design for Energy Efficiency | Conducting reactions at moderate temperatures in aqueous media can reduce energy consumption compared to high-temperature reactions in organic solvents. |
This table highlights the application of green chemistry principles in the synthesis of the precursor to this compound esters.
Chemical Reactivity and Mechanistic Pathways of 4 Chlorobenzenesulfinate
Fundamental Nucleophilic Reactivity of the Sulfinic Group
The sulfinate anion is an ambident nucleophile, meaning it has two potential nucleophilic centers: the sulfur atom and the oxygen atoms. However, reactions typically occur at the more nucleophilic sulfur atom, leading to the formation of sulfones. This reactivity is a cornerstone of its application in forming C-S bonds.
The sulfinate group of sodium 4-chlorobenzenesulfinate readily participates in nucleophilic substitution reactions with a variety of electrophiles, most commonly alkyl halides. libretexts.org This reaction, proceeding through an Sₙ2 mechanism, involves the attack of the sulfur atom on the electrophilic carbon, displacing a leaving group to form a sulfone. The general pattern follows the classic electrophile + nucleophile model. libretexts.org
The reaction is highly effective, particularly with primary and secondary alkyl halides. libretexts.org For instance, the reaction of sodium this compound with alkyl bromides yields the corresponding 4-chlorophenyl alkyl sulfones. Arenesulfinic acids can also undergo facile nucleophilic addition to α,β-unsaturated compounds in a Michael-type addition, where the nucleophilic attack occurs at the β-carbon of the double bond. uni-ruse.bg
Table 1: Examples of Nucleophilic Substitution Reactions with Sodium this compound
| Electrophile | Reagent | Product | Reaction Type |
|---|---|---|---|
| Alkyl Halide (R-X) | Sodium this compound | 4-Cl-Ph-SO₂-R | Sₙ2 Substitution |
This table illustrates typical nucleophilic reactions involving the this compound moiety.
The reactivity in these substitutions can be influenced by steric factors. For example, while nucleophilic substitution at a sulfonyl sulfur is often accelerated by ortho-alkyl groups, the analogous substitution at a tricoordinate sulfinyl center can be significantly retarded by steric hindrance from such groups. mdpi.com
While the sulfur atom is the "soft" and more common site of nucleophilic attack, the oxygen atoms represent "hard" nucleophilic centers. The potential for O-attack by sulfenate anions, a related class of compounds, is well-documented. researchgate.net Sulfenates (R-SO⁻) can be alkylated at either the sulfur to form sulfoxides or at the oxygen to form sulfinate esters. researchgate.net
For sulfinate anions like this compound, O-attack is less common than S-attack but remains a possible reaction pathway, particularly with "hard" electrophiles under specific conditions. This dual reactivity is fundamental to the ambident nature of the sulfinate ion. However, the formation of sulfones via S-attack is the overwhelmingly predominant pathway in most synthetic applications. Cysteine sulfenic acids, which feature a similar S-O moiety, also possess both nucleophilic and electrophilic properties, highlighting the versatile chemistry of sulfur-oxygen species. nih.govbiorxiv.org
Oxidation-Reduction Chemistry Involving this compound
Oxidation-reduction (redox) reactions involve the transfer of electrons, leading to a change in the oxidation states of the reactants. scribd.comncert.nic.in Sodium this compound is an active participant in redox chemistry, primarily through the oxidation of its sulfur atom. The sulfur in the sulfinate group is in an intermediate oxidation state (+3), making it susceptible to both oxidation and reduction.
Oxidation of sodium sulfinates is a common and efficient method for generating sulfonyl radicals (RSO₂•). nih.govsemanticscholar.org This transformation is central to many of its radical-mediated reactions. A variety of oxidizing agents can effect this one-electron oxidation. For example, metallic oxidants like manganese(III) acetate (B1210297) (Mn(OAc)₃) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are effective for this purpose. semanticscholar.org In some catalytic cycles, other metals like silver can also act as an oxidant to generate the reactive sulfonyl radical from the sulfinate salt. nih.gov
Conversely, the reduction of sulfinates can occur, though it is less frequently exploited synthetically compared to oxidation. In one reported system, the use of tetrabutylammonium (B224687) iodide (TBAI) in the presence of H₂SO₄ can achieve the reduction of sodium sulfinates to form disulfides, indicating a pathway where the sulfur atom's oxidation state is lowered. researchgate.net
Table 2: Redox Reactions of Sodium this compound
| Reagent(s) | Transformation | Product Type | Role of Sulfinate |
|---|---|---|---|
| Mn(OAc)₃ or CAN | Oxidation | 4-Chlorobenzenesulfonyl radical | Reductant |
| Silver Catalyst | Oxidation | 4-Chlorobenzenesulfonyl radical | Reductant |
This table summarizes key oxidative and reductive pathways for the this compound anion.
Radical-Mediated Processes and Reaction Initiation
The generation of sulfonyl radicals from sulfinate salts has opened up a vast area of radical chemistry, enabling the formation of C-S bonds and other complex molecular architectures. researchgate.net
The single-electron oxidation of sodium sulfinates is the most direct route to sulfonyl radicals. semanticscholar.orgresearchgate.net This process is foundational to numerous synthetic methodologies. As mentioned, metallic oxidants are frequently employed. Treating sodium arylsulfinates with manganese(III) 2-pyridinecarboxylate or cerium(IV) tetrabutylammonium nitrate effectively generates sulfonyl radicals, which can then be trapped by olefins to form addition products. semanticscholar.org
Photoredox catalysis offers a modern and milder alternative for generating these radicals. Visible-light-mediated processes can initiate the oxidation of the sulfinate, providing temporal and spatial control over the radical generation. chemrxiv.org Once formed, the 4-chlorobenzenesulfonyl radical is an electrophilic radical species that readily engages in addition reactions with electron-rich systems like alkenes and alkynes. semanticscholar.orgnih.gov
The reactivity of radicals generated from sulfinates can be harnessed in more complex reaction cascades, including those involving functional group translocation. These strategies often rely on an intramolecular hydrogen atom transfer (HAT) process, where a radical abstracts a hydrogen atom from another position within the same molecule.
While sulfamate (B1201201) esters have been shown to mediate 1,6-HAT to generate carbon-centered radicals for subsequent functionalization, similar principles apply to reactions involving sulfonyl radicals. nih.gov For example, a radical addition to a double bond can be followed by an intramolecular rearrangement or translocation event. Radical addition-initiated trifunctionalization reactions can involve pathways such as group or hydrogen atom transfer after the initial radical addition. mdpi.com In certain systems, the addition of a sulfonyl radical to an unsaturated system can create a new radical intermediate that triggers a 1,4-aryl migration, effectively translocating a major part of the molecule. mdpi.com These advanced strategies showcase the utility of sulfinates not just as simple radical precursors, but as key components in intricate, multi-step transformations.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₆H₄ClSO₂⁻ |
| Sodium this compound | C₆H₄ClNaO₂S |
| 4-Chlorobenzenesulfinic acid | C₆H₄ClSO₂H |
| Manganese(III) acetate | C₆H₉MnO₆ |
| Cerium(IV) ammonium nitrate (CAN) | H₈N₈CeO₁₈ |
| Tetrabutylammonium iodide (TBAI) | C₁₆H₃₆IN |
| Sulfone | R-SO₂-R' |
| Sulfoxide (B87167) | R-SO-R' |
| Sulfinate ester | R-SO-OR' |
Sequential Radical-Polar Crossover Mechanisms
Recent research has highlighted the involvement of this compound in sequential radical-polar crossover (RPC) reactions, a process that combines the reactivity of both radical and ionic intermediates within a single transformation. These mechanisms are particularly relevant in multicomponent reactions where the sulfinate moiety can act as a precursor to a sulfonyl radical.
In a visible-light-promoted four-component radical-polar crossover tandem cyclization, sulfur dioxide is inserted, leading to the formation of S(IV) and S(VI) centers in one procedure. Mechanistic studies support a SO2 bi-inserted radical-polar crossover cyclization relay sequence. This process allows for a more efficient utilization of SO2 and is considered more environmentally friendly. While these studies provide a general framework for the behavior of sulfinates, specific kinetic and thermodynamic data for the this compound radical in these crossover events are still an active area of investigation. The efficiency of the crossover is influenced by the stability of the radical and ionic intermediates, which in turn is affected by the chloro-substituent on the benzene (B151609) ring.
Conjugate Addition Pathways in Radical Reactions
This compound and its derivatives can participate in conjugate addition reactions, a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. In the context of radical reactions, a sulfonyl radical, generated from this compound, can add to an α,β-unsaturated system in a Michael-type fashion. This addition generates a new carbon-centered radical, which can then be trapped or participate in further reactions.
A notable example is the palladium-catalyzed desulfitative conjugate addition of arylsulfinic acids to α,β-unsaturated carbonyl compounds. While this is a metal-catalyzed process, it provides insight into the propensity of the arylsulfonyl moiety to engage in conjugate addition. Direct ESI-MS studies have been instrumental in capturing key intermediates, including aryl Pd(II) sulfinic species, which supports the proposed mechanistic pathway. The electronic nature of the 4-chloro substituent can influence the rate and efficiency of this conjugate addition by modulating the electrophilicity of the sulfonyl radical and the stability of the resulting radical adduct.
Intramolecular Cyclization and Carbon-Carbon Bond Cleavage Events
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, providing a route to various heterocyclic structures. When a radical is generated at a position that allows for cyclization onto an appended unsaturated system, five- or six-membered rings can be formed. The 4-chlorophenylsulfonyl group can act as a temporary tether or as an integral part of the final cyclic product.
While less common, carbon-carbon bond cleavage events can occur in radical reactions involving sulfinates, often as a subsequent step after an initial addition or cyclization. These cleavage events are typically driven by the formation of a more stable radical or a thermodynamically favorable product. Specific examples detailing intramolecular cyclization followed by C-C bond cleavage for this compound are not extensively documented in readily available literature, but the principles of radical reactivity suggest its potential in suitably designed systems.
Studies on Radical Migration Phenomena
Radical migration, or rearrangement, represents a fascinating aspect of radical chemistry. In the context of arylsulfinates, this can involve the migration of the 4-chlorophenylsulfonyl group or the migration of an aryl group from the sulfur atom to a carbon-centered radical. Stereoselective 1,5-aryl migration from sulfur to a carbon-centered radical has been reported for arenesulfonates, which are structurally related to sulfinates. These reactions proceed with notable diastereoselectivity.
While direct studies on radical migration phenomena specifically for this compound are limited, the established principles of radical aryl migration from sulfur to carbon provide a basis for understanding its potential behavior. The efficiency of such migrations is dependent on the stability of the spirocyclic intermediate or transition state involved in the transfer of the aryl group. Research in this area has shown that aryl migration from sulfinates to carbon radicals is generally less efficient compared to the corresponding migrations in sulfonates.
In-Depth Mechanistic Investigations and Proposed Reaction Pathways
To gain a deeper understanding of the complex reactions involving this compound, researchers have employed various investigative techniques. These studies are crucial for optimizing reaction conditions and designing new synthetic methodologies.
Application of Isotopic Labeling Experiments for Mechanism Revision
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the study of arylsulfinate reactivity, isotopic labeling, for instance with ¹⁸O, has been used to revise proposed mechanisms for the formation of sulfonamides. A degradation-reconstruction pathway involving an ¹⁸O-labeled sulfinic acid intermediate has been demonstrated for the synthesis of isotopically enriched primary sulfonamides. This approach has been successfully applied to a range of aryl sulfonamides, showcasing its utility in late-stage isotopic labeling.
Furthermore, carbon-11 (B1219553) labeling has been utilized in the synthesis of aromatic ¹¹C-sulfones from lithium arenesulfinates. This method involves the S-alkylation of the sulfinate with [¹¹C]alkyl iodides. Such studies, while not directly on this compound, establish a precedent for using isotopic labeling to probe the reactivity of the sulfinate functional group and confirm reaction pathways.
| Isotope | Labeled Position | Application | Finding |
| ¹⁸O | Sulfonyl Oxygen | Elucidation of sulfonamide formation | Confirmed a degradation-reconstruction pathway involving a sulfinic acid intermediate. |
| ¹¹C | Alkyl group | Synthesis of radiolabeled sulfones | Demonstrated the feasibility of S-alkylation of arenesulfinates for PET imaging agent synthesis. |
Elucidation of Bromide Anion Promoted Mechanisms
The presence of bromide anions has been shown to significantly influence the outcome of reactions involving sulfinate derivatives. In the palladium-catalyzed desulfinative cross-coupling of aryl sulfinates with aryl bromides, mechanistic studies have revealed the crucial role of additives. While not directly implicating the bromide anion as a promoter in the catalytic cycle, the nature of the halide on the aryl partner is a key parameter.
In these cross-coupling reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step. Kinetic and structural analyses have shown that for carbocyclic sulfinates, the oxidative addition complex is the resting state of the catalyst, and the subsequent transmetalation is the turnover-limiting step. The presence and nature of halide ions in the coordination sphere of the palladium center can impact the rates of these fundamental steps. While specific studies on the promotional effect of bromide anions on radical pathways involving this compound are not prevalent, the established influence of halides in related metal-catalyzed transformations suggests a potential area for further investigation.
Role of Phosphine (B1218219) Oxides in Sulfinate Transformations
The direct role of phosphine oxides as catalysts or mediators in the transformations of this compound and other aryl sulfinates is a nuanced area of study. While phosphine oxides are common byproducts in reactions utilizing phosphines, their active participation in catalyzing sulfinate reactions is not extensively documented. However, related research in organophosphorus and sulfur chemistry provides context for their potential involvement.
Phosphine oxides are known to be highly stable compounds due to the strong phosphorus-oxygen double bond. Their catalytic activity often relies on their reduction to the corresponding phosphine, which can then participate in catalytic cycles. In the context of sulfinate chemistry, a proposed catalytic cycle could involve the deoxygenation of a sulfonyl compound, mediated by a phosphine, which in turn generates a phosphine oxide. For this to be a true catalytic cycle involving the phosphine oxide, the phosphine oxide would need to be reduced back to the active phosphine catalyst in situ.
One relevant area of research is the organophosphorus-catalyzed deoxygenation of sulfonyl chlorides to form sulfenyl electrophiles. In such systems, a stable phosphine oxide can be used as a precatalyst, which is then reduced by a silane (B1218182) to the active phosphine catalyst. While this research focuses on sulfonyl chlorides rather than sulfinates, it demonstrates a plausible scenario where a phosphine oxide is a key component of the catalytic system. An attempt to use triphenylphosphine (B44618) oxide as a precatalyst in one such system resulted in low product formation, suggesting that the structure of the phosphine oxide is critical for its efficacy within a catalytic cycle. mit.edu
Furthermore, the interaction between triphenylphosphine oxide (TPPO) and triphenylphosphine (TPP) can form a complex that absorbs visible light, triggering electron transfer to generate radicals. This photocatalytic activity of the TPPO/TPP system has been utilized in C-C bond formation via desulfurization of thiols. While this does not directly involve the transformation of a sulfinate, it highlights the potential for phosphine oxides to participate in electron transfer processes that could be relevant to the radical-based reactions of sulfinates.
It is important to note that in many reactions where sulfinates are transformed, such as in the synthesis of sulfones, phosphines are used as reagents, and phosphine oxides are generated as stoichiometric byproducts rather than acting as catalysts for the sulfinate transformation itself. The development of catalytic systems where phosphine oxides play a direct and regenerative role in sulfinate chemistry remains an area for further exploration.
Analysis of Single-Electron Reduction Processes
Single-electron reduction of this compound is a key mechanistic pathway for the generation of the corresponding 4-chlorobenzenesulfonyl radical. This reactive intermediate is central to a variety of synthetic transformations, particularly in the formation of sulfones. The generation of this radical is often achieved through single-electron transfer (SET) processes, which can be initiated by photoredox catalysis or electrochemical methods.
Under visible light irradiation, a photocatalyst can be excited to a state where it can either oxidize or reduce a substrate. In the case of aryl sulfinates, an excited photocatalyst can accept an electron from the sulfinate anion, leading to the formation of a sulfonyl radical. The feasibility of this process is dependent on the redox potentials of both the photocatalyst and the sulfinate.
The general mechanism for the photocatalytic generation of an aryl sulfonyl radical from a sodium aryl sulfinate can be described as follows:
Photoexcitation: The photocatalyst (PC) absorbs light and is excited to its excited state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst (PC*) accepts an electron from the aryl sulfinate (ArSO₂⁻), generating the aryl sulfonyl radical (ArSO₂•) and the reduced form of the photocatalyst (PC•⁻).
This sulfonyl radical can then participate in various reactions, such as addition to alkenes or alkynes, or coupling with other radicals or nucleophiles to form sulfones.
Electrochemical methods also provide a direct route to the single-electron reduction of sulfinates. By applying a suitable potential at an electrode, an electron can be transferred to the sulfinate, generating the sulfonyl radical. The potential required for this reduction is a key parameter and is influenced by the electronic nature of the substituents on the aromatic ring.
The presence of the electron-withdrawing chlorine atom in this compound is expected to make the sulfinate more susceptible to oxidation (electron removal) compared to unsubstituted benzenesulfinate. This is because the chlorine atom can help to stabilize the resulting electron-deficient species.
Comparative Studies of Reaction Mechanisms
The reaction mechanisms of this compound can be compared with those of other substituted aryl sulfinates to understand the influence of electronic effects on their reactivity. The position and nature of the substituent on the aromatic ring play a crucial role in determining the rate and outcome of reactions, particularly those involving single-electron transfer.
In the context of single-electron reduction to form sulfonyl radicals, the electron-donating or electron-withdrawing nature of the substituent on the aryl ring has a significant impact.
Electron-withdrawing groups , such as the chloro group in this compound, generally facilitate the oxidation of the sulfinate to the sulfonyl radical. This is because these groups can stabilize the resulting radical species through resonance and inductive effects. Consequently, aryl sulfinates with electron-withdrawing groups may react faster in SET processes compared to those with electron-donating groups.
A comparative study of the reaction of various sodium aryl sulfinates in a photocatalytic system could illustrate these differences. For instance, the quantum yield or reaction rate for the formation of a sulfone product could be measured for a series of aryl sulfinates with different substituents.
Table 1: Hypothetical Comparative Reactivity of Substituted Aryl Sulfinates in a Photocatalytic Sulfonylation Reaction
| Aryl Sulfinate | Substituent | Electronic Effect | Expected Relative Reaction Rate |
|---|---|---|---|
| Sodium 4-methoxybenzenesulfinate | -OCH₃ | Electron-donating | Moderate |
| Sodium benzenesulfinate | -H | Neutral | Baseline |
| Sodium this compound | -Cl | Electron-withdrawing | High |
| Sodium 4-nitrobenzenesulfinate | -NO₂ | Strongly electron-withdrawing | Very High |
This table illustrates the expected trend in reactivity based on the electronic nature of the substituent. The actual experimental results would provide valuable data for a detailed comparative analysis of the reaction mechanisms.
In addition to SET pathways, the nucleophilic character of the sulfinate anion is also influenced by substituents. The electron-withdrawing nature of the chlorine atom in this compound reduces the nucleophilicity of the sulfur atom compared to unsubstituted benzenesulfinate. This can affect the rate of reactions where the sulfinate acts as a nucleophile, such as in nucleophilic aromatic substitution reactions.
Applications of 4 Chlorobenzenesulfinate in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Intermediate and Building Block in Organic Synthesis
4-Chlorobenzenesulfinate and its derivatives are pivotal intermediates in the synthesis of a variety of organic molecules, including dyes, pharmaceuticals, and agrochemicals. solubilityofthings.com The presence of the sulfinate group imparts high reactivity, making it a valuable component in organic synthesis. solubilityofthings.com
Strategic Construction of Complex Organic Molecular Architectures
The utility of this compound extends to the strategic construction of intricate organic molecular frameworks. Its sulfonic acid derivative, 4-chlorobenzenesulfonic acid, acts as a building block in the development of complex molecules through sulfonation reactions. solubilityofthings.com This reactivity is fundamental in creating larger, more complex structures with desired chemical properties. The ability to form carbon-sulfur bonds is a key aspect of its utility in assembling complex molecular architectures. rsc.org
Directed Synthesis of Diverse Sulfur-Containing Organic Compounds
Sodium sulfinates, including sodium this compound, are powerful building blocks for the synthesis of a broad spectrum of organosulfur compounds. rsc.orgnih.gov These compounds are of significant interest due to their widespread presence in pharmaceuticals and natural products. nih.gov The versatility of sulfinates allows for the formation of various types of chemical bonds, leading to the synthesis of diverse classes of organosulfur molecules. rsc.org
Formation of Organosulfur Compound Classes
Sodium this compound is instrumental in the synthesis of several important classes of organosulfur compounds. The reactivity of the sulfinate group enables the formation of S–S, N–S, and S–C bonds. rsc.org
Key classes of compounds synthesized using this compound include:
Thiosulfonates (R–SO₂S–R¹): Formed through the creation of an S–S bond. rsc.org
Sulfonamides (R–SO₂N–R¹R²): Generated via the formation of an N–S bond. rsc.orgnih.gov Various methods, including TBAI-catalyzed coupling and electrochemical oxidative amination, have been developed for the synthesis of sulfonamides from sodium sulfinates and amines. nih.gov
Sulfides (R–S–R¹): Resulting from the formation of an S–C bond. rsc.org
Sulfones (R–SO₂–R¹): Also formed through S–C bond formation. rsc.org For instance, the reaction of sodium this compound with an unsymmetrical dimethoxy-methylbenzene can lead to the formation of sulfones. rsc.org
Vinyl Sulfones, Allyl Sulfones, and β-Keto Sulfones: These are also synthesized through reactions involving the formation of C–S bonds from sodium sulfinates. rsc.org
The following table summarizes the types of organosulfur compounds synthesized from sulfinates and the corresponding bond formations:
| Compound Class | General Structure | Bond Formed |
| Thiosulfonates | R–SO₂S–R¹ | S–S |
| Sulfonamides | R–SO₂N–R¹R² | N–S |
| Sulfides | R–S–R¹ | S–C |
| Sulfones | R–SO₂–R¹ | S–C |
Synthesis of Phosphinothioates from Sulfinic Acid Derivatives
While the provided sources primarily focus on the synthesis of various organosulfur compounds, the general reactivity of sulfinic acid derivatives suggests their potential application in the synthesis of other sulfur-containing functionalities. Further research is needed to specifically detail the synthesis of phosphinothioates from this compound.
Participation in Multicomponent Reactions Triggered by Sulfonyl Radicals
Sodium sulfinates are recognized for their ability to participate in multicomponent reactions (MCRs), which are efficient synthetic strategies that combine three or more reactants in a single step. rsc.orgresearchgate.net These reactions are often triggered by S-centered sulfonyl radicals generated from the sulfinate. rsc.org This radical-mediated pathway opens up avenues for novel chemical transformations and the construction of complex molecules in a highly atom-economical manner. rsc.orgdoi.org For instance, a catalytic multicomponent reaction involving a ketyl-type radical has been documented with sodium this compound. nih.gov
Catalytic Applications and Reagent Functionality
Beyond its role as a building block, this compound and its derivatives can also function as reagents and catalysts in organic synthesis. For example, 4-chlorobenzenesulfonic acid is utilized as a reagent in organic chemistry experiments. solubilityofthings.com In certain contexts, derivatives of this compound can be involved in catalytic processes. For instance, the synthesis of 4,4'-dichlorodiphenyl sulfone can be achieved by reacting anhydrous 4-chlorobenzenesulfonyl chloride with chlorobenzene (B131634) in the presence of a catalytic amount of ferric chloride. google.com
Research into Enzyme-Catalyzed Reactions Involving Sulfinates
The interaction of sulfinate compounds with enzymes is an area of growing interest, particularly for the production of chiral sulfur compounds. While direct enzymatic reactions involving this compound are not extensively documented, research on related arylsulfinamides provides insight into the potential for biocatalytic applications.
One notable area of research is the enzyme-catalyzed resolution of N-acyl arylsulfinamides. Sulfinamides are important chiral auxiliaries used in the asymmetric synthesis of amines. umn.edu Studies have explored the use of enzymes like subtilisin E for the kinetic resolution of these compounds. Although subtilisin E itself did not directly catalyze the hydrolysis of N-acyl arylsulfinamides, this line of inquiry points toward a broader exploration of different enzymes and reaction conditions that could enable biocatalytic routes to chiral sulfinamides and other sulfinyl compounds derived from precursors like this compound. umn.eduresearchgate.net The goal of such research is to leverage the high enantioselectivity of enzymes to create optically pure sulfur-containing molecules, which are valuable in pharmaceutical development. mdpi.com
Function as a Radical Source in Photoinduced Cyanation Processes
Aryl sulfinates are well-established as effective precursors to sulfonyl radicals, particularly under photoredox catalysis conditions. domainex.co.ukprinceton.edu This reactivity is foundational to their potential use in various chemical transformations, including cyanation reactions. The general mechanism involves a single-electron transfer (SET) from an excited photocatalyst to the sulfinate, which induces the formation of a sulfonyl radical.
While a direct application of this compound in a photoinduced cyanation process is not explicitly detailed in the literature, the principles are well-supported by studies on related reactions. For instance, photoredox/nickel dual catalysis has been successfully used to couple aryl sulfinate salts with aryl halides to form sulfones, demonstrating the ease with which sulfinates generate radicals under mild, room-temperature conditions. nih.govrsc.org Furthermore, the trapping of aryl radicals by a cyanide source is a known strategy for forming aryl nitriles. nih.govnih.gov Combining these concepts, it is chemically plausible that a 4-chlorobenzenesulfonyl radical, generated from this compound via photoredox catalysis, could participate in a reaction sequence leading to cyanation, although specific studies are required to validate this pathway.
| Catalysis System | Reactant Type | Radical Generated | Application |
| Photoredox Catalysis | Alkyl Bromides / Alcohols | Alkyl Radical | Synthesis of Alkyl Sulfinates |
| Ni/Photoredox Dual Catalysis | Aryl Sulfinate Salts | Sulfonyl Radical | C-S Bond Formation (Sulfones) |
| Organophotoredox Catalysis | Aryl Alkyl Ethers | α-aryloxyalkyl Radical | C-H Cyanation/Allylation |
Integration and Development within Advanced Materials Science
The unique chemical properties of sulfinates and their derivatives allow for their integration into various advanced materials, from hybrid nanomaterials to conductive polymers.
Synthesis of Organo-Mineral Hybrid Nanomaterials Incorporating Sulfinates
Organo-mineral hybrid nanomaterials combine the properties of organic molecules with inorganic frameworks, leading to materials with synergistic or novel functionalities. The functionalization of nanomaterial surfaces is a key strategy for creating these hybrids. nih.gov
While the direct incorporation of this compound into such materials is not widely reported, research on sulfonated nanomaterials provides a strong precedent. For example, sulfonated graphene nanosheets have been synthesized and used as adsorbents for environmental pollutants. acs.org In these materials, the sulfonate groups (–SO₃⁻), which are structurally similar to sulfinate groups (–SO₂⁻), are covalently attached to the graphene surface. These functional groups enhance the material's dispersibility in water and provide active sites for electrostatic interactions, significantly improving adsorption capacity compared to unmodified graphene. acs.org This suggests a potential route for using this compound to functionalize nanoparticles or other mineral scaffolds, thereby creating hybrid materials with tailored surface properties for applications in catalysis, sensing, or environmental remediation. researchgate.net
Studies on the Intercalation of Sulfinates in Layered Double Hydroxides (LDHs)
Layered double hydroxides (LDHs) are ionic lamellar compounds capable of hosting various anions in their interlayer region. beilstein-journals.org This property makes them excellent candidates for creating nanostructured materials with applications as catalysts, adsorbents, and controlled-release systems. mdpi.com
Direct studies on the intercalation of this compound into LDHs are limited; however, extensive research has been conducted on the intercalation of the closely related benzenesulfonate (B1194179) (BS⁻) and its derivatives. elsevierpure.com In one study, Mg-Al LDHs were synthesized with intercalated benzenesulfonate anions. elsevierpure.com X-ray diffraction (XRD) analysis revealed that the orientation of the benzene (B151609) ring within the LDH interlayer depends on the concentration of the anion. At low concentrations, the benzene ring is inclined at approximately 30° relative to the hydroxide (B78521) layers of the LDH. As the concentration increases, some anions adopt a perpendicular orientation. elsevierpure.com A patent has also described LDHs containing anions derived from 4-chlorobenzenesulfonic acid. google.com These findings demonstrate that aromatic sulfonate anions can be successfully intercalated into LDH structures, expanding the interlayer spacing and modifying the material's properties. This serves as a direct model for the potential intercalation of this compound.
| Intercalated Anion | LDH Type | Interlayer Arrangement | Key Finding |
| Benzenesulfonate (BS⁻) | Mg-Al | Inclined (30°) and perpendicular orientations | Anion orientation is dependent on intercalation level. |
| Benzenedisulfonate (BDS²⁻) | Mg-Al | Tilted at 26° | Higher charge density led to lower intercalation levels due to electrostatic repulsion. |
| Dodecylbenzenesulfonate (DBS⁻) | Zn-Cr | Crystalline intercalated phase | Anion exchange is possible via surfactant salt formation. researchgate.net |
Exploration in the Development of Optically Active Materials
Chiral sulfur compounds are of significant interest as pharmacophores in drug discovery and as components of optically active materials. nih.gov Sulfinate esters are key intermediates in the synthesis of these molecules because the sulfur atom in a sulfinate ester is a stereogenic center.
A highly effective method for creating these chiral building blocks is the asymmetric condensation of prochiral sulfinates with alcohols. Research has shown that organocatalysts, such as pentanidium, can facilitate this reaction with high enantioselectivity. nih.govnih.gov In these syntheses, a sulfinate salt (such as potassium 4-methylbenzenesulfinate, an analogue of this compound) reacts with an alcohol in the presence of the chiral catalyst to produce an enantioenriched sulfinate ester. nih.gov This method is versatile, tolerating a wide range of sulfinates (both aryl and alkyl) and complex, bioactive alcohols. nih.govnih.gov The resulting chiral sulfinate esters can then be converted into a diverse array of other chiral sulfur pharmacophores, including sulfoxides and sulfoximines, opening up new avenues for the development of advanced, optically active materials and pharmaceuticals. dntb.gov.uarepec.org
Research into Conductive Polymer Synthesis
Conductive polymers are organic materials that possess the electrical properties of metals or semiconductors while retaining the processing advantages of plastics. youtube.com Their conductivity is typically achieved through a process called doping, where a dopant molecule removes or adds electrons to the polymer backbone, creating mobile charge carriers. youtube.com
Acids and their corresponding anions, particularly those containing sulfonic acid groups (–SO₃H), are among the most common and effective p-type dopants for polymers like polyaniline (PANI) and poly(3,4-ethylenedoxythiophene) (PEDOT). nih.govfrontiersin.org For example, polystyrene sulfonate (PSS) is famously used as the dopant for PEDOT in the widely used PEDOT:PSS dispersion. Sulfonated compounds enhance conductivity by protonating the polymer chain. nih.govnih.gov The degree of sulfonation of the dopant has been shown to be a critical factor in the final conductivity of the polymer film. nih.gov While the sulfinate group (–SO₂⁻) is less acidic than the sulfonate group (–SO₃⁻), its structural similarity suggests a potential, though likely different, role in modifying the electronic properties of conductive polymers. Research into benzenesulfonic acid and its derivatives as dopants indicates that the aromatic ring and the sulfur-oxygen group are a viable scaffold for creating effective dopants for materials like polyaniline. scilit.com
Contributions to Specialty Chemical and Material Production
Sodium this compound serves as a significant intermediate in the synthesis of a variety of specialty chemicals. escholarship.org Its utility is particularly noted in the production of sulfones through processes such as oxidative C-H sulfonylation. rsc.org In this capacity, the compound acts as a building block for creating more complex molecules with applications in pharmaceuticals, agrochemicals, and the dye industry. escholarship.org
The reaction of sodium this compound with electron-rich arenes, for instance, leads to the formation of diaryl sulfones. rsc.org These reactions are a cornerstone of its application in organic synthesis, providing a pathway to compounds that are integral to various industrial fields. escholarship.org The role of sodium this compound as a versatile intermediate is highlighted by its application in the synthesis of a range of organic compounds.
Below is a table summarizing research findings on the application of sodium this compound in the synthesis of specialty chemicals:
| Reactant(s) | Reaction Type | Product Type | Industrial Application Area | Reference |
| Sodium this compound and 1,4-dimethoxy-2-methylbenzene | Oxidative C-H sulfonylation | Diaryl sulfone | Organic Synthesis | rsc.org |
| Sodium this compound | Intermediate | Various | Pharmaceuticals, Dyes, Pesticides | escholarship.org |
Application in the Preparation of Polymer Materials
Current scientific literature does not provide specific details on the direct application of this compound in the preparation of polymer materials. While related compounds are utilized in polymerization processes, there is no available research that directly outlines a role for this compound as a monomer, initiator, or other direct constituent in polymer synthesis.
Theoretical and Computational Studies of 4 Chlorobenzenesulfinate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving 4-chlorobenzenesulfinate. This computational method allows for the detailed examination of reaction mechanisms and the energetic profiles of various reaction pathways, providing insights that are often difficult to obtain through experimental means alone.
Computational Elucidation of Reaction Mechanisms
DFT calculations have been instrumental in elucidating the mechanistic pathways of several reactions where this compound acts as a key reactant. These computational studies provide a molecular-level understanding of bond-forming and bond-breaking events, as well as the nature of transient intermediates and transition states.
For instance, in the context of a photoinduced traceless functional group translocation of alkenes, DFT calculations at the ωB97X-D/6-31++G(d,p)/SMD (Dichloroethane) level of theory were performed to shed light on the reaction mechanism. nih.gov The calculations supported a mechanism involving the generation of a sulfur-centered radical from the sulfinate, which then participates in a conjugate addition to the alkene. nih.gov
In another study, the copper-mediated reaction of allene-tethered carbamates with this compound was investigated using DFT calculations. researchgate.net These calculations helped to propose a plausible pathway for the formation of bis(γ-amino vinyl sulfones), suggesting the involvement of radical species during the process. researchgate.net
Furthermore, the mechanism of the tandem retro-aldol cleavage and nucleophilic displacement reaction of β-chlorohydrins with sodium this compound was explored through DFT calculations at the M062X/def2TZVP level. researchgate.net The computational results, in conjunction with experimental evidence, supported a retro-aldol cleavage followed by a nucleophilic substitution sequence. researchgate.net
The electrochemical C-H sulfonylation of 2-arylimidazo[1,2-a]pyridines with sodium this compound has also been a subject of DFT studies. diva-portal.org These investigations, carried out at the M06-2X/def2-TZVP(D) level of theory, examined the reaction pathway and helped to discern between different possible mechanistic routes, including those involving sulfonyl radicals and cations. diva-portal.org
Table 1: Summary of DFT Studies on Reaction Mechanisms Involving this compound
| Reaction Type | Computational Method | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Photoinduced Traceless Functional Group Translocation of Alkenes | ωB97X-D/6-31++G(d,p)/SMD (Dichloroethane) | Generation of a sulfur-centered radical from the sulfinate followed by conjugate addition. | nih.gov |
| Copper-Mediated Reaction of Allene-Tethered Carbamates | Not specified in abstract | Involvement of radical species in the formation of bis(γ-amino vinyl sulfones). | researchgate.net |
| Tandem Retro-Aldol/Nucleophilic Displacement of β-Chlorohydrins | M062X/def2TZVP | Confirmation of a retro-aldol cleavage followed by nucleophilic substitution. | researchgate.net |
| Electrochemical C-H Sulfonylation of 2-Arylimidazo[1,2-a]pyridines | M06-2X/def2-TZVP(D) | Elucidation of the reaction pathway, considering sulfonyl radical and cation intermediates. | diva-portal.org |
Determination of Energy Landscapes for Reaction Pathways
A critical aspect of computational chemistry is the determination of the potential energy surface, or energy landscape, for a given reaction. DFT calculations are frequently employed to compute the energies of reactants, products, intermediates, and transition states, thereby providing a quantitative picture of the reaction's feasibility and kinetics.
In the study of the photoinduced reaction of a vinyl nitrile with a sulfite (B76179) radical derived from a sulfinate, DFT calculations were used to map out the Gibbs free energy profile. nih.gov This profile revealed a transition state with a Gibbs free energy of activation (ΔG‡) of 12.3 kcal·mol−1 for the conjugate addition step, leading to an α-sulfonyl radical intermediate. nih.gov
Similarly, DFT calculations have been applied to evaluate the dissociation energies of Csp3–Csp3 bonds in the tandem retro-aldol cleavage/nucleophilic displacement reactions, providing crucial energetic data to support the proposed mechanism. researchgate.net The electrochemical sulfonylation of 2-arylimidazo[1,2-a]pyridines was also analyzed from an energetic standpoint, with DFT calculations being used to examine the favorability of different reaction pathways. diva-portal.org
Table 2: Calculated Energy Data for Reactions Involving Sulfinate Species from DFT Studies
| Reaction Step | System | Calculated Energy Parameter | Value (kcal·mol−1) | Computational Method | Reference |
|---|---|---|---|---|---|
| Conjugate Addition | Vinyl nitrile + Sulfite radical | Gibbs Free Energy of Activation (ΔG‡) | 12.3 | ωB97X-D/6-31++G(d,p)/SMD (Dichloroethane) | nih.gov |
Quantum Chemical Modeling of Electronic Properties and Reactivity
Quantum chemical modeling provides a theoretical framework for understanding the electronic structure of molecules and predicting their reactivity. These methods are particularly valuable for analyzing how structural modifications, such as the introduction of substituents, can influence the chemical behavior of a compound like this compound.
Computational Analysis of Substituent Effects on Electrophilicity
The electrophilicity of a chemical species is a measure of its ability to accept electrons. In the context of the this compound system, the electrophilicity is primarily associated with the sulfur atom, especially in its radical or cationic forms which are proposed as intermediates in some reactions. diva-portal.org The presence of a chloro substituent on the benzene (B151609) ring is expected to have a significant impact on the electronic properties and, consequently, the electrophilicity of the sulfur center.
While specific computational studies focusing exclusively on the substituent effects on the electrophilicity of this compound are not extensively documented in the literature, general principles derived from computational studies on other aromatic systems can be applied. The chloro group is known to be an electron-withdrawing group through its inductive effect, while it is a weak deactivator in electrophilic aromatic substitution due to its lone pairs participating in resonance.
Computational studies on other substituted aromatic compounds have demonstrated that electron-withdrawing substituents can increase the electrophilicity of the system. diva-portal.orgrsc.org For instance, DFT-based reactivity descriptors such as the electrophilicity index (ω) have been used to quantify the effect of substituents on the reactivity of various molecules. rsc.orgresearchgate.net An increase in the electrophilicity index is generally correlated with a greater capacity to accept electrons. rsc.org
In the case of this compound, the electron-withdrawing nature of the chlorine atom would be expected to decrease the electron density on the benzene ring and, by extension, on the sulfinate group. This would, in principle, make the sulfur atom more electron-deficient and thus more electrophilic, particularly in transient species like the sulfonyl radical. Quantum chemical calculations, such as the determination of LUMO (Lowest Unoccupied Molecular Orbital) energies and the calculation of the electrophilicity index for a series of substituted benzenesulfinates, would provide a quantitative measure of this effect. However, a detailed computational analysis directly comparing the electrophilicity of this compound with other substituted analogues appears to be a gap in the current literature.
Advanced Research Methodologies and Characterization in 4 Chlorobenzenesulfinate Studies
Methodological Considerations in Catalytic Efficiency and Yield Studies
The evaluation of catalytic efficiency and reaction yield in processes involving 4-chlorobenzenesulfinate necessitates a robust methodological framework to ensure that results are accurate and reproducible.
To maintain the integrity of research findings, methodological audit protocols are essential. These protocols involve a systematic review of the experimental design, execution, and data analysis. In the context of catalytic reactions with this compound, this would include verifying the purity of the starting materials and catalysts, ensuring the calibration of all measurement instruments (e.g., balances, temperature probes, and chromatographic systems), and meticulously documenting every step of the experimental procedure. The goal is to create a transparent and verifiable record that allows for independent assessment and replication of the study.
Reproducibility is a cornerstone of scientific inquiry. Statistical analysis provides the tools to assess the variability of experimental results and to determine if the observed effects are statistically significant. For studies on this compound, this involves repeating experiments under identical conditions and using statistical methods, such as calculating the mean, standard deviation, and confidence intervals of the yields and catalytic turnover numbers. Analysis of variance (ANOVA) can be employed to compare the efficiency of different catalysts or reaction conditions, ensuring that any claims of improved performance are backed by robust statistical evidence. The importance of achieving reproducibility is highlighted by the challenges faced in various chemical syntheses, where uncontrolled variables can lead to significant variations in outcomes. mdpi.comdovepress.com
Controlled replication is the process of independently repeating an experiment to verify the original findings. In the synthesis and catalytic applications of this compound, this requires a detailed and transparent reporting of the experimental methods. Strategies to facilitate controlled replication include the clear specification of all reagents, their sources, and purity. The precise control and reporting of reaction parameters such as temperature, pressure, stirring rate, and reaction time are also critical. beilstein-journals.org The development of automated synthesis workstations has made it easier to control these parameters with high precision, thereby enhancing the potential for successful replication. beilstein-journals.org Furthermore, the concept of divergent synthesis, where reaction conditions are intentionally varied to produce different products from the same starting materials, underscores the critical importance of precise control over experimental parameters. beilstein-journals.org
Spectroscopic and Analytical Characterization Methodologies
The elucidation of reaction mechanisms and the confirmation of product identity rely heavily on advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure of molecules and for monitoring the progress of chemical reactions in real-time. nih.gov In the study of reactions involving this compound, both ¹H and ¹³C NMR are invaluable.
Structural Elucidation: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the unambiguous identification of the products and any intermediates formed during a reaction. For instance, in a related compound, 4-chlorophenyl 4-methylbenzenesulfonate, the aromatic protons and carbons are clearly distinguishable in the NMR spectra, allowing for its structural confirmation. rsc.org
Reaction Monitoring: By acquiring NMR spectra at regular intervals during a reaction, it is possible to track the disappearance of reactants and the appearance of products. nih.gov This provides kinetic data that is essential for elucidating the reaction mechanism. For example, monitoring the reaction of this compound with an electrophile by NMR would allow for the determination of the reaction rate and order, providing insights into the transition state of the reaction. nih.gov
In-situ Analysis: The development of specialized NMR tubes and probes allows for reactions to be carried out directly within the NMR spectrometer under controlled conditions. ed.ac.uk This in-situ monitoring can provide a more accurate picture of the reaction as it happens, without the need for sampling and quenching, which can sometimes introduce artifacts. ed.ac.uk
Below are interactive tables detailing the typical ¹H and ¹³C NMR chemical shifts for a compound structurally related to this compound, illustrating the type of data used for characterization.
Table 1: ¹H NMR Data for 4-Chlorophenyl 4-methylbenzenesulfonate rsc.org
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Ar-H | 7.69 | d | 7.9 |
| Ar-H | 7.32 | d | 8.0 |
| Ar-H | 7.24 | d | 8.6 |
| Ar-H | 6.92 | d | 8.4 |
| CH₃ | 2.45 | s | - |
d = doublet, s = singlet
Table 2: ¹³C NMR Data for 4-Chlorophenyl 4-methylbenzenesulfonate rsc.org
| Carbon | Chemical Shift (ppm) |
|---|---|
| C | 148.07 |
| C | 145.65 |
| C | 132.78 |
| C | 132.07 |
| CH | 129.87 |
| CH | 129.72 |
| CH | 128.53 |
| CH | 123.78 |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Chlorophenyl 4-methylbenzenesulfonate |
| 4-Chlorobenzenesulfonic acid |
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identity Verification
Gas Chromatography-Mass Spectrometry (GC/MS) is an indispensable analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its potential impurities. nih.gov The method combines the superior separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. nih.gov
The process begins with the injection of a sample into the gas chromatograph. The sample is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the sample's components between the mobile gas phase and a stationary phase coated on the column walls. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in different retention times.
As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact, causing them to fragment into a collection of smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its unambiguous identification by comparison to spectral libraries or a known standard. unimi.it The intensity of the signal is proportional to the amount of the compound present, enabling precise quantification and purity determination. measurlabs.com
Detailed Research Findings
In the context of this compound, GC/MS is primarily used to assess the purity of a synthesized batch and to identify any residual starting materials, by-products, or degradation products. nih.gov A typical analysis can achieve very low detection limits, often in the parts-per-million (ppm) range, which is critical for ensuring the quality of the compound for research or industrial use. researchgate.net
For example, a GC/MS analysis of a this compound sample might aim to detect the presence of unreacted chlorobenzene (B131634) or by-products like dichlorobenzenes. The mass spectrometer is particularly adept at identifying chlorinated compounds due to the characteristic isotopic signature of chlorine: the natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This results in a distinctive M+2 peak in the mass spectrum, where M is the mass of the ion containing the more abundant ³⁵Cl isotope, providing an extra layer of confidence in the identification.
Below is an interactive data table representing hypothetical results from a GC/MS purity analysis of a this compound sample.
| Retention Time (min) | Identified Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |
|---|---|---|---|---|
| 5.82 | Chlorobenzene | 112/114 | 77, 51 | 0.08 |
| 8.45 | 1,4-Dichlorobenzene | 146/148/150 | 111, 75 | 0.03 |
| 12.31 | This compound (as methyl ester derivative) | 188/190 | 157, 125, 75 | 99.85 |
| 14.15 | 4,4'-Dichlorodiphenyl sulfone | 286/288/290 | 175, 111 | 0.04 |
Note: this compound is a salt and not sufficiently volatile for direct GC/MS analysis. It is common practice to derivatize such compounds, for instance, by converting it to its more volatile methyl ester, prior to injection. The data reflects the analysis of this derivative.
This table illustrates how GC/MS can separate the main product from trace-level impurities. The unique retention time and the combination of the molecular ion and fragment ion masses allow for positive identification and quantification of each component, confirming the purity of the this compound sample. nih.govresearchgate.net
Comparative and Structure Reactivity Relationship Studies of 4 Chlorobenzenesulfinate
Comparison with Structurally Analogous Sulfinate Compounds
The reactivity of a sulfinate is not an isolated property but is best understood in comparison with its structural analogs. Factors such as the nature of the cation in a sulfinate salt or the type of alkyl group in a sulfinate ester can profoundly influence its chemical behavior. rsc.orgnih.gov
When comparing sulfinate esters, such as methyl and ethyl sulfinates, both steric and electronic factors come into play. Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder a reaction. wikipedia.orgscribd.com Electronic effects relate to how the distribution of electron density influences a molecule's reactivity. chemrxiv.orgstackexchange.com
In the context of sulfinate esters, the alkyl group (methyl vs. ethyl) can influence reaction rates. The ethyl group is larger than the methyl group, leading to greater steric hindrance at the reaction center. For instance, in reactions where a nucleophile attacks the sulfur atom, the bulkier ethyl group can slow the reaction compared to the methyl group. wikipedia.org This is exemplified in the relative rates of solvolysis for alkyl bromides, where the sterically bulky neopentyl bromide reacts 10 million times slower than methyl bromide. wikipedia.org
However, the electronic influence of these small alkyl groups is generally similar, both being weakly electron-donating through an inductive effect. scribd.com In some transformations, the electronic character of the substituents on the sulfinate ester has been observed to have a negligible effect on the reaction's efficiency. chemrevlett.com For example, studies on the sulfenylation of certain heterocyclic compounds using ethyl arylsulfinates showed that both electron-donating and electron-withdrawing groups on the aryl ring were well-tolerated. chemrevlett.com Interestingly, some research indicates that ortho-substituted arylsulfinates can provide better yields than meta- or para-substituted ones, suggesting that steric hindrance is not always a limiting factor and can sometimes play a more complex role. chemrevlett.com
The following table summarizes the general comparison between methyl and ethyl groups in the context of sulfinate reactivity.
| Feature | Methyl Group (CH₃) | Ethyl Group (CH₂CH₃) | Primary Influence |
| Size | Smaller | Larger | Steric Effect |
| Steric Hindrance | Lower | Higher | Steric Effect |
| Electronic Effect | Weakly Electron-Donating (+I) | Weakly Electron-Donating (+I) | Electronic Effect |
| Relative Reactivity (SN2-type) | Generally Faster | Generally Slower | Steric Effect |
The reactivity of sodium sulfinates, such as sodium 4-chlorobenzenesulfinate, differs significantly from their corresponding ester derivatives. Sodium sulfinates are ionic compounds, consisting of a sulfinate anion and a sodium cation. nih.gov Sulfinate esters, by contrast, are covalent molecules. nih.gov This fundamental difference in bonding dictates their solubility and behavior in various solvent systems. nih.gov
Sodium sulfinates are generally soluble in polar solvents like water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), where they can act as potent nucleophiles. rsc.orgconcordia.ca In these solvents, the sulfinate anion is readily available to participate in reactions. For instance, they are widely used in copper-catalyzed cross-coupling reactions in solvents like water or DMF. concordia.ca
Sulfinate esters are more soluble in organic solvents and are often used as electrophilic reagents. chemrevlett.com For example, they can act as electrophilic sulfenylating agents. chemrevlett.com The choice of solvent can dramatically influence the reaction pathway. Studies have shown a significant influence of ionic liquids on the electrophilic sulfinylation of aromatic compounds by sulfinic esters. chemrevlett.com
The following table illustrates the general differences in reactivity based on the solvent system.
| Compound Type | Typical Solvents | Dominant Reactivity | Example Reaction Type |
| Sodium Sulfinates | Water, DMF, DMSO (Polar) | Nucleophilic (via Sulfinate Anion) | SNAr, Cross-Coupling rsc.orgconcordia.ca |
| Sulfinate Esters | Dichloromethane, Toluene (Nonpolar/Aprotic) | Electrophilic (at Sulfur Atom) | Friedel-Crafts type reactions chemrevlett.com |
Systematic Investigation of Substituent Effects on Reactivity
The nature and position of substituents on the aromatic ring of an arylsulfinate, like the chlorine atom in this compound, have a profound impact on its reactivity. nih.govslideshare.net These effects are typically categorized as either electron-donating or electron-withdrawing. youtube.com
Systematic studies, often using Hammett plots, quantify these substituent effects. st-andrews.ac.uk For reactions where the sulfinate acts as a nucleophile, electron-donating groups (like methoxy (B1213986) or methyl) increase the electron density on the sulfur atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (like nitro or the chloro group) decrease the electron density, reducing nucleophilicity and slowing the reaction. nih.govyoutube.com
However, the effect can be context-dependent. In some reactions, the electronic character of the substituents has a negligible impact. chemrevlett.com In others, particularly those involving radical intermediates, the trends can be less predictable. nih.gov For example, in a BF₃·OEt₂-mediated disproportionate coupling of sodium sulfinates, a wide range of substituted arylsulfinates participate effectively, suggesting the reaction is tolerant of various electronic influences. acs.org
The table below provides a qualitative summary of substituent effects on the nucleophilicity of the sulfinate group.
| Substituent (at para-position) | Electronic Effect | Effect on Ring Electron Density | Predicted Effect on Nucleophilicity |
| -NO₂ | Strongly Electron-Withdrawing | Decreases | Decreases Significantly |
| -Cl | Electron-Withdrawing | Decreases | Decreases |
| -H | Neutral (Reference) | Neutral | Reference |
| -CH₃ | Electron-Donating | Increases | Increases |
| -OCH₃ | Strongly Electron-Donating | Increases | Increases Significantly |
Impact of Reaction Media and Environmental Conditions on Reaction Outcomes
The outcome of reactions involving sulfinates is highly sensitive to the reaction medium and external conditions such as temperature, catalysts, and the presence of light or air. rsc.orgnih.gov Sulfinates exhibit remarkable versatility, capable of acting as nucleophiles, electrophiles, or participating in radical reactions depending on the conditions. rsc.orgrsc.org
For instance, the reaction between sulfinates and pyridinium (B92312) salts can be directed down two completely different pathways. nih.gov In the presence of a base, a polar, two-electron pathway leads to the direct C4-sulfonylation of the pyridine (B92270) ring. nih.gov However, when the same reactants are exposed to visible light, they form an electron donor-acceptor (EDA) complex, initiating a single-electron transfer (SET) radical pathway that results in a three-component sulfonative pyridylation of alkenes. nih.gov
The solvent itself is a critical parameter. As discussed, polar solvents favor ionic pathways for sulfinate salts, while less polar organic solvents are suitable for reactions with sulfinate esters. rsc.orgchemrevlett.com Furthermore, sulfinic acids and their salts can undergo disproportionation in solution, particularly under acidic conditions, which can be a limiting side reaction. concordia.ca The choice of reaction medium is therefore crucial to minimize such unwanted processes. concordia.ca The use of catalysts, such as copper or palladium salts, is also a key strategy to control reactivity and enable specific transformations like cross-coupling reactions. rsc.orgconcordia.ca
The following table highlights how different conditions can dictate the reactive nature of sulfinates.
| Condition | Reactive Nature of Sulfinate | Resulting Transformation |
| Base-catalyzed | Nucleophilic / Polar | C-S bond formation (e.g., substitution) nih.gov |
| Visible Light Irradiation | Radical Precursor | Radical addition to alkenes nih.gov |
| Acidic Media | Prone to Disproportionation | Formation of sulfonic acid and thiosulfonate concordia.ca |
| Presence of Cu/Pd Catalysts | Coupling Partner | Cross-coupling reactions rsc.orgconcordia.ca |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
